1-Cyclopentyl-4-(4-ethylbenzyl)piperazine
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Overview
Description
- It belongs to the class of piperazine derivatives and contains both a cyclopentyl ring and an ethylbenzyl substituent.
1-Cyclopentyl-4-(4-ethylbenzyl)piperazine: .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of cyclopentylamine with 4-ethylbenzyl chloride under appropriate conditions.
Reaction Conditions: The reaction typically occurs in a solvent (such as dichloromethane or ethanol) with a base (such as sodium hydroxide or potassium carbonate) to facilitate the substitution reaction.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using batch or continuous processes in specialized chemical facilities.
Chemical Reactions Analysis
Reactivity: 1-Cyclopentyl-4-(4-ethylbenzyl)piperazine can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions, but they often involve modifications of the cyclopentyl or ethylbenzyl moieties.
Scientific Research Applications
Biology: It may serve as a scaffold for developing bioactive molecules or ligands targeting specific receptors.
Medicine: Investigations focus on its pharmacological properties, potential therapeutic uses, and toxicity profiles.
Industry: Industries explore its applications in materials science, catalysis, or as intermediates for other compounds.
Mechanism of Action
- The exact mechanism by which 1-Cyclopentyl-4-(4-ethylbenzyl)piperazine exerts its effects depends on its specific interactions with biological targets.
- It may act as a receptor agonist or antagonist, affecting neurotransmitter systems, ion channels, or enzymes.
Comparison with Similar Compounds
Uniqueness: Its combination of a cyclopentyl ring and an ethylbenzyl group sets it apart from other piperazine derivatives.
Similar Compounds: Some related compounds include N-alkylpiperazines, N-benzylpiperazines, and other piperazine-based drugs.
Remember that further research and detailed studies are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C18H28N2 |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H28N2/c1-2-16-7-9-17(10-8-16)15-19-11-13-20(14-12-19)18-5-3-4-6-18/h7-10,18H,2-6,11-15H2,1H3 |
InChI Key |
HPXMZHVUYMNKKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC3 |
Origin of Product |
United States |
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